tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate
Description
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate is a carbamate derivative featuring a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a central butan-2-yl backbone substituted with an ethyl group, a 4-oxo-4-(piperazin-1-yl) moiety, and a Boc-protected amine. The Boc group enhances solubility and stability during synthetic processes, while the ethyl substituent may influence steric and electronic properties .
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(4-oxo-4-piperazin-1-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12(2)11-13(19)17-9-7-16-8-10-17/h12,16H,6-11H2,1-5H3 |
InChI Key |
MPYFSBAOLMCRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC(=O)N1CCNCC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate derivatives with piperazine-containing intermediates. A common synthetic strategy starts from tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate or related protected piperazine derivatives, which are reacted under basic conditions to form the target compound. Bases such as sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution or acylation reactions leading to the desired carbamate structure.
Industrial Scale Considerations
In industrial synthesis, the process is often adapted to large-scale batch or continuous flow reactors, optimizing parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity. Purification methods including recrystallization and chromatographic techniques are applied to isolate the product with high chemical and stereochemical purity.
Detailed Synthetic Methodology from Literature
A closely related piperazine-carbamate scaffold has been synthesized via multi-step routes starting from 4-(1H-indol-3-yl)butanoic acid derivatives, which share structural features with the target compound. Although these routes focus on indole-substituted piperazines, the methodologies are adaptable for this compound synthesis.
Preparation of Protected Piperazine Intermediates
Step 1: Formation of Active Carbonate Intermediate
4-(1H-indol-3-yl)butanoic acid is converted to ethyl 4-(1H-indol-3-yl)butanoyl carbonate by treatment with ethyl chloroformate and triethylamine at low temperature (0–3 °C). This intermediate is reactive towards nucleophilic attack by piperazine derivatives.
Step 2: Reaction with Protected Piperazines
The carbonate intermediate reacts with protected piperazines such as tert-butyl piperazine-1-carboxylate to yield tert-butyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate in moderate yields (approximately 60%) under mild conditions.
Step 3: Hydrolysis to Target Piperazine Derivative
Acid-catalyzed hydrolysis (e.g., catalytic hydrochloric acid in methanol under reflux) removes the protecting group and converts the intermediate to the desired mono-acylpiperazine compound with yields around 50% on milligram to gram scale.
Reduction and Alkylation Steps
Reduction of the keto group (4-oxo) to the corresponding alcohol or amine is achieved using lithium aluminum hydride (LiAlH4), sometimes with aluminum chloride (AlCl3) as a catalyst to improve yields from 52% to 67%.
Subsequent alkylation or arylation of the piperazine nitrogen with alkyl halides or aromatic halides under basic conditions (using bases like N,N-diisopropylethylamine or potassium carbonate) in solvents such as acetonitrile yields various substituted derivatives in high yields (up to 95%).
Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of carbonate intermediate | 4-(1H-indol-3-yl)butanoic acid, ethyl chloroformate, triethylamine, 0–3 °C | Not isolated | Intermediate used directly |
| 2 | Coupling with protected piperazine | tert-butyl piperazine-1-carboxylate, THF, RT overnight | 60 | Moderate yield, purified by recrystallization |
| 3 | Acid-catalyzed hydrolysis | Conc. HCl in methanol, reflux 1.5–2 h | 50 | Removes protecting group, partial recovery of starting acid |
| 4 | Reduction | LiAlH4 in dry THF, reflux, optional AlCl3 catalyst | 52–67 | Converts keto to amine |
| 5 | Alkylation/Arylation | Alkyl/aryl halides, DIPEA or K2CO3, reflux in acetonitrile | 70–95 | High yields, variety of substituents |
Analytical and Purification Techniques
Purity and structure confirmation are performed by NMR spectroscopy (^1H and ^13C), melting point determination, and elemental analysis.
Chromatographic purification methods include silica gel column chromatography with solvent systems such as ethyl acetate/hexane or methanol/ammonium hydroxide mixtures.
Recrystallization from solvents like toluene/hexane is used to improve purity and isolate crystalline products.
Mechanistic Insights
The key step involves nucleophilic attack of the piperazine nitrogen on the activated carbonate intermediate, forming the carbamate linkage. The tert-butoxycarbonyl (Boc) group serves as a protecting group enhancing solubility and stability during synthesis and is removed under acidic conditions. Reduction of the keto group is a standard hydride transfer process facilitated by LiAlH4, with AlCl3 improving hydride delivery efficiency.
Comparative Notes on Related Compounds
Structural analogues with different substituents on the piperazine ring or variations in the carbamate protecting group have been synthesized using similar methodologies, demonstrating the versatility of this approach.
The Boc-protected intermediates are generally more stable and easier to purify compared to ethyl-protected analogues, which sometimes lead to side reactions during hydrolysis.
Research Findings and Applications
While the primary focus here is on preparation methods, it is noteworthy that compounds of this class are investigated for biological activities including anti-inflammatory and potential pharmaceutical applications. The synthetic accessibility of this compound and analogues facilitates medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperazine compounds .
Scientific Research Applications
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring allows for favorable interactions with various biological macromolecules, enhancing its potential biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl carbamate (Formula IV)
- Key Differences: Substituents: Incorporates a trifluoromethyl group and a triazolo-pyrazine ring instead of piperazine. Synthesis: Prepared via condensation of 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid (Formula II) with a triazolo-pyrazine derivative (Formula III) using a catalyst (Formula V) . Pharmacological Relevance: The trifluoromethyl group enhances metabolic stability and lipophilicity, while fluorine atoms improve target binding via hydrophobic interactions. This compound is a precursor to kinase inhibitors .
tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate
- Key Differences :
- Substituents : Substitutes the piperazine ring with a pyridin-4-yl group and lacks the ethyl substituent.
- Physical Properties : Molecular weight = 264.32 g/mol (vs. ~350–400 g/mol for the target compound); pyridine’s aromaticity reduces basicity compared to piperazine .
- Applications : Likely used in intermediates for nicotinic acetylcholine receptor modulators due to the pyridine moiety .
Comparative Data Table
Reactivity and Stability
- Piperazine vs. Pyridine : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding and protonation at physiological pH, enhancing solubility and target interaction compared to pyridine’s weaker basicity .
- Trifluoromethyl vs. Ethyl : The trifluoromethyl group in Formula IV increases electron-withdrawing effects and metabolic resistance, whereas the ethyl group in the target compound may reduce steric hindrance during synthesis .
Pharmacokinetic Implications
- Lipophilicity : Formula IV’s trifluoromethyl and fluorine atoms elevate logP values, favoring blood-brain barrier penetration. The target compound’s piperazine moiety may reduce logP but improve aqueous solubility .
- Metabolic Stability : Boc protection in all compounds delays enzymatic degradation, but Formula IV’s fluorine-rich structure likely extends half-life in vivo .
Biological Activity
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic compound with potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₅H₂₉N₃O₃
- Molecular Weight : 299.41 g/mol
- CAS Number : 1305711-97-0
| Property | Value |
|---|---|
| Molecular Weight | 299.41 g/mol |
| Molecular Formula | C₁₅H₂₉N₃O₃ |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory pathways. The compound is believed to exhibit anti-inflammatory properties, which may be linked to its structural similarity to known anti-inflammatory agents.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of carbamate compounds, including this compound, demonstrate significant anti-inflammatory effects. For instance, the evaluation of various substituted benzamido phenylcarbamates showed promising results in reducing inflammation in animal models. The percentage of inhibition ranged from 39.021% to 54.239% when tested against carrageenan-induced paw edema in rats, comparable to standard drugs like indomethacin .
In Vivo Studies
In vivo studies have highlighted the compound's efficacy in reducing inflammatory responses:
- Study Design : Carrageenan-induced paw edema model in rats.
- Results :
- Compounds exhibited a time-dependent reduction in edema.
- Inhibition percentages for selected compounds were:
- Compound 4i: 54.239%
- Compound 4a: 54.130%
Case Study 1: In Vivo Efficacy
A study conducted on the anti-inflammatory effects of various carbamate derivatives demonstrated that this compound analogs showed significant inhibition of inflammation compared to control groups. The study utilized a standard protocol for inducing inflammation and measuring edema reduction.
Case Study 2: Docking Studies
In silico docking studies have been employed to predict the binding affinity of the compound with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The results suggested a favorable interaction profile, indicating potential as a selective COX inhibitor .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vivo | Significant reduction in paw edema (up to 54%) |
| In Silico | Favorable binding to COX enzymes |
| Comparative Analysis | Comparable efficacy to standard anti-inflammatory drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
